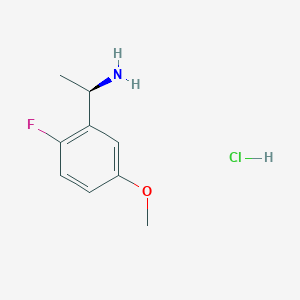

(R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride

描述

(R)-1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine derivative with a molecular formula of C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol . Its structure features a fluorine atom at the 2-position and a methoxy group at the 5-position on the phenyl ring, attached to an ethanamine backbone in the R-configuration. The CAS registry number for this compound is 2769990-88-5, and its stereochemistry is critical for its biological activity .

属性

IUPAC Name |

(1R)-1-(2-fluoro-5-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(12-2)3-4-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSJECMMTDGRMS-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)OC)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Hydrochloride Formation: The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency.

化学反应分析

Types of Reactions

®-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenyl derivatives.

科学研究应用

The compound is primarily studied for its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that it may act as a modulator of monoamine transporters, which are critical in mood regulation and various psychiatric disorders.

Neurological Disorders

Research is ongoing to evaluate the compound's efficacy in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological development.

Anticancer Activity

Recent studies have explored the compound's potential anticancer properties. For instance, compounds with similar structures have shown significant antimitotic activity against human tumor cells, suggesting that (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride may also exhibit similar properties.

Case Studies and Research Findings

- Neurotransmitter Modulation : A study demonstrated that compounds similar to this compound significantly influenced serotonin receptor activity, indicating potential antidepressant effects (Source: PMC).

- Antitumor Activity : The National Cancer Institute evaluated related compounds for their antitumor efficacy, revealing promising results with mean growth inhibition rates against various cancer cell lines (Source: MDPI).

- Binding Affinity Studies : Research has shown that modifications to the compound's structure can enhance binding affinity to target receptors, potentially improving its therapeutic profile (Source: PMC).

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Neurotransmitter Modulation | Enhanced serotonin receptor activity |

| Antitumor Activity | Significant growth inhibition against cancer cells |

| Binding Affinity | Improved affinity with structural modifications |

作用机制

The mechanism of action of ®-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s fluorine and methoxy groups can enhance its binding affinity and selectivity, leading to modulation of biological pathways.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of fluorinated aryl ethanamine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Functional and Pharmacological Differences

Replacing the methoxy group with cyclopropoxy (CAS 1801739-69-4) introduces steric bulk, which may alter receptor-binding kinetics .

Stereochemical Impact :

- The S-enantiomer (CAS 2102409-92-5) has been discontinued, suggesting that the R-configuration offers superior stability or target selectivity in preclinical studies .

Heterocyclic Analogues :

- Compounds like (1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine hydrochloride (CAS 1225462-40-7) replace the phenyl ring with a pyrimidine moiety, significantly altering solubility and hydrogen-bonding capacity .

Pharmacokinetic Properties :

- The cyclopropane-containing derivative (CAS 1368693-23-5) exhibits increased metabolic stability due to its rigid structure, a feature absent in the target compound .

生物活性

(R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound with notable potential in pharmacology, particularly concerning its interactions with neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C9H12FNO·HCl

- Molar Mass : 205.66 g/mol

- Density : 1.092 g/cm³

- Boiling Point : Approximately 240.5 °C

The compound's structure features a phenyl ring substituted with a fluorine atom and a methoxy group, which contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. It is believed to modulate neurotransmitter activity by binding to these receptors and altering signal transduction pathways, which may influence mood and behavior.

Neurotransmitter Interaction

Preliminary studies suggest that this compound may exhibit significant interactions with serotonin receptors, particularly the 5-HT2 subtype. This interaction could have implications for the treatment of mood disorders and other central nervous system conditions.

Case Studies and Research Findings

A series of studies have investigated the pharmacological profile of this compound:

- Serotonin Receptor Binding Affinity :

- Neurotoxicity Assessment :

- Antimicrobial Activity :

Data Summary

常见问题

Basic Research Questions

Q. How can the synthesis of (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride be optimized for improved yield and purity?

- Methodological Answer : Optimizing reaction conditions is critical. Key parameters include:

- Temperature : Maintain 0–5°C during amine salt formation to minimize side reactions (e.g., racemization) .

- Solvent : Use polar aprotic solvents (e.g., acetonitrile) for nucleophilic substitution steps to enhance reactivity of halogenated intermediates .

- Catalysts : Employ chiral catalysts (e.g., BINAP-metal complexes) during enantioselective synthesis to improve stereochemical purity .

- Purification : Use recrystallization with ethanol/water mixtures to isolate the hydrochloride salt with ≥97% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Assign peaks for fluorine (¹⁹F NMR, δ -120 to -125 ppm for aryl-F) and methoxy groups (¹H NMR, δ ~3.8 ppm) to verify substitution patterns .

- IR : Confirm amine hydrochloride formation via N–H stretching (2500–3000 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) to validate enantiomeric excess (>99% for R-configuration) .

Q. How should researchers assess the purity of this compound for pharmacological assays?

- Methodological Answer :

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to quantify impurities (<2%) .

- Karl Fischer Titration : Measure water content (<0.5% w/w) to ensure stability during storage .

- Elemental Analysis : Verify C, H, N, Cl, and F percentages within ±0.4% of theoretical values .

Q. What strategies are recommended for resolving discrepancies in chirality assignments?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., Flack parameter <0.1) .

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) to confirm R-configuration .

Advanced Research Questions

Q. How can enantiomeric separation challenges be addressed during scale-up synthesis?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Use palladium-catalyzed racemization to convert undesired (S)-enantiomers into the (R)-form during synthesis .

- Simulated Moving Bed (SMB) Chromatography : Implement continuous separation with cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase for industrial-scale purification .

Q. What experimental approaches resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

- Methodological Answer :

- Radioligand Binding Assays : Test compound against serotonin (5-HT₂A) and dopamine (D₂) receptors under standardized conditions (pH 7.4, 37°C) to validate target selectivity .

- Dose-Response Curves : Use Hill slopes to identify non-specific binding artifacts; repeat assays with 0.1% BSA to reduce false positives .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite to model interactions with GPCRs (e.g., 5-HT₁A) and identify critical residues (e.g., Asp116 for hydrogen bonding) .

- QSAR Models : Train models on analogs (e.g., 2-fluoro vs. 2-chloro substitutions) to predict logP and pKa values for optimizing blood-brain barrier penetration .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (3% H₂O₂), acidic (0.1M HCl), and thermal (40°C) stress, then monitor degradation products via LC-MS .

- Plasma Stability Assays : Incubate with rat plasma (37°C, 1 hour) and quantify remaining compound using a validated UPLC-MS/MS method .

Q. How can researchers identify and characterize metabolites in preclinical studies?

- Methodological Answer :

- In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor, then analyze metabolites via high-resolution mass spectrometry (HRMS) for hydroxylation and demethylation pathways .

- Isotope Labeling : Synthesize a deuterated analog (e.g., [D₃]-methoxy group) to track metabolite formation in urine samples .

Key Notes

- Stereochemical Integrity : Always confirm configuration via X-ray or CD to avoid misinterpretation of pharmacological data .

- Contradictions in Data : Replicate assays across multiple labs and standardize buffer conditions to minimize variability .

- Safety Protocols : Follow guidelines for handling hydrochloride salts (e.g., PPE, fume hood use) to prevent exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。